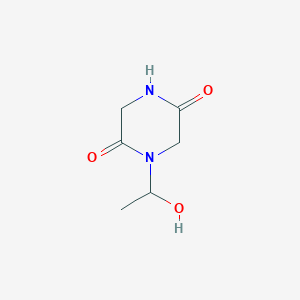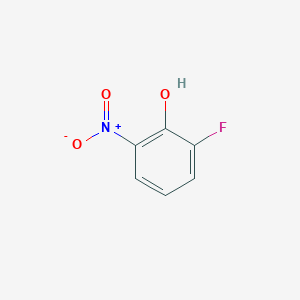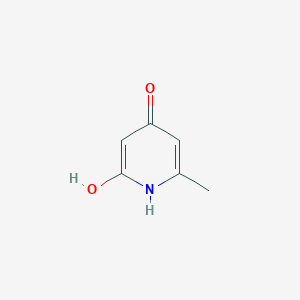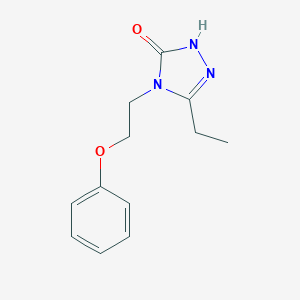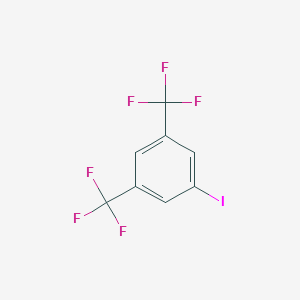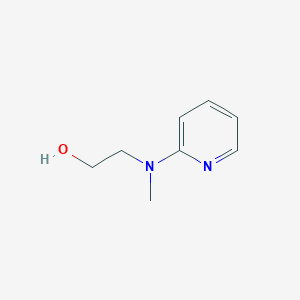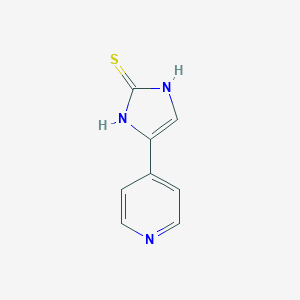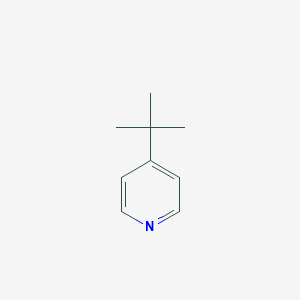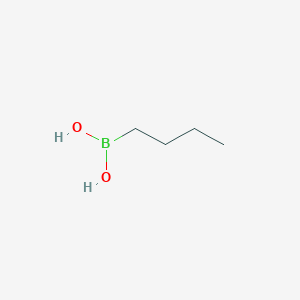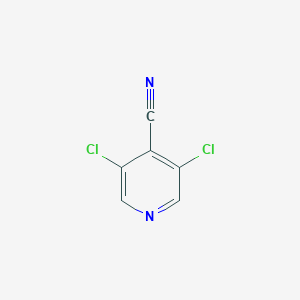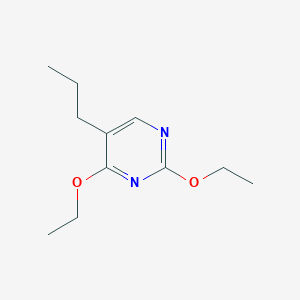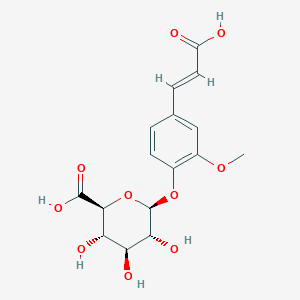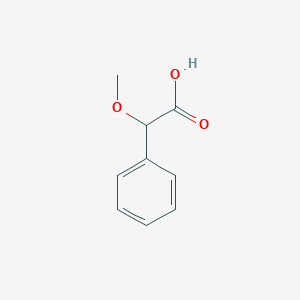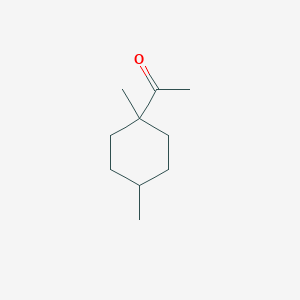
1-(1,4-Dimethylcyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,4-Dimethylcyclohexyl)ethanone, commonly known as DMCE, is a ketone compound with a cyclohexane ring. It is a colorless liquid with a mild, sweet odor and is used in various industrial applications. DMCE is synthesized through a multi-step process, and its unique chemical properties make it a promising candidate for scientific research in various fields.
Wirkmechanismus
The mechanism of action of DMCE is not fully understood. However, it is believed to act as a modulator of the immune response by inhibiting the production of pro-inflammatory cytokines. DMCE has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
DMCE has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. DMCE has also been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases. In addition, DMCE has been shown to have analgesic properties and has been studied for its potential use in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
DMCE is a relatively stable compound and can be easily synthesized in the laboratory. It is also readily available and relatively inexpensive. However, DMCE has limited solubility in water, which can make it difficult to use in aqueous-based experiments. In addition, DMCE has a low boiling point, which can make it difficult to handle in high-temperature reactions.
Zukünftige Richtungen
There are several potential future directions for research on DMCE. One area of research could focus on the development of new synthetic methods for DMCE that are more efficient and environmentally friendly. Another area of research could focus on the use of DMCE as a chiral auxiliary in asymmetric synthesis. Additionally, further research could be conducted on the anti-inflammatory and antioxidant properties of DMCE and its potential use in the treatment of inflammatory and oxidative stress-related diseases. Finally, research could be conducted on the potential use of DMCE in the development of new flavors and fragrances.
Synthesemethoden
DMCE is synthesized through a four-step process starting from 4-methylcyclohexanone. The first step involves the reduction of 4-methylcyclohexanone to 4-methylcyclohexanol using sodium borohydride as a reducing agent. The second step involves the oxidation of 4-methylcyclohexanol to 4-methylcyclohexanone using potassium permanganate. In the third step, the 4-methylcyclohexanone is reacted with ethyl magnesium bromide to form the Grignard reagent. Finally, the Grignard reagent is reacted with ethyl acetate to produce DMCE.
Wissenschaftliche Forschungsanwendungen
DMCE has been studied for its potential as a flavoring agent in the food industry. It has also been investigated for its use as a solvent in the pharmaceutical industry. In addition, DMCE has been studied for its potential as a chiral auxiliary in organic synthesis. DMCE has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
152468-75-2 |
|---|---|
Produktname |
1-(1,4-Dimethylcyclohexyl)ethanone |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-(1,4-dimethylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-8-4-6-10(3,7-5-8)9(2)11/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
WYZQFSCFZQBHMM-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)(C)C(=O)C |
Kanonische SMILES |
CC1CCC(CC1)(C)C(=O)C |
Synonyme |
Ethanone, 1-(1,4-dimethylcyclohexyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



